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Compound of Interest

2-Aminobut-3-yn-1-ol
Compound Name:
hydrochloride

cat. No.: B1379876

(S)-2-aminobut-3-yn-1-ol hydrochloride belongs to the class of propargylamines, organic
compounds that feature a terminal alkyne group adjacent to an amino group. This structural
motif is of significant interest in medicinal chemistry due to its ability to act as a key
pharmacophore in a variety of biologically active molecules.[1] The propargylamine moiety is
found in several marketed drugs and is known to participate in covalent and non-covalent
interactions with enzyme targets.[2][3]

The specific structure of (S)-2-aminobut-3-yn-1-ol hydrochloride, with its primary alcohol,
chiral amine, and terminal alkyne, suggests its potential as a versatile building block in organic
synthesis and as a candidate for biological screening, particularly as an enzyme inhibitor.

Physicochemical Properties

Based on available supplier data and computational predictions, the key physicochemical
properties of (S)-2-aminobut-3-yn-1-ol hydrochloride are summarized below.[4][5]
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Property Value Source
CAS Number 898818-92-3 [4][5]
Molecular Formula C4H8CINO [41[5]
Molecular Weight 121.57 g/mol [4]

(2S)-2-aminobut-3-yn-1-
IUPAC Name ) [5]
ol;hydrochloride

Canonical SMILES C#CCO.CI [5]

RYXAXGYGXKDYOX-
InChl Key [5]
WCCKRBBISA-N

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of (S)-2-aminobut-3-yn-1-ol
hydrochloride is not readily available in the peer-reviewed literature, a plausible and efficient
synthetic route can be proposed based on the well-established A3 coupling reaction (Aldehyde-
Alkyne-Amine).[6] This multicomponent reaction is a cornerstone of propargylamine synthesis.

[2]

Proposed Synthetic Pathway: A2 Coupling

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from
simple, commercially available starting materials: formaldehyde, acetylene, and ammonia,
followed by chiral resolution.

A more direct and stereocontrolled approach would involve the use of a chiral ammonia
equivalent or a chiral auxiliary. A generalized workflow for the synthesis is depicted below.
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Caption: Proposed A3 coupling synthesis workflow.
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Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of (S)-2-aminobut-3-yn-
1-ol hydrochloride. This protocol should be adapted and optimized by experienced synthetic
chemists in a controlled laboratory setting.

Reaction Setup: To a solution of a suitable copper(l) catalyst (e.g., Cul) in a polar aprotic
solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the
chiral amine source.

Addition of Reagents: Cool the reaction mixture to 0 °C. Bubble acetylene gas through the
solution for a predetermined period. Add formaldehyde (as paraformaldehyde or a solution)
dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

Workup and Purification: Upon completion, quench the reaction with aqueous ammonium
chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography.

Deprotection (if necessary): If a protected chiral amine was used, the protecting group is
removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or
methanol) and treated with a stoichiometric amount of hydrochloric acid (as a solution in a
compatible solvent) to precipitate the hydrochloride salt.

Isolation and Characterization: The resulting solid is collected by filtration, washed with a
cold solvent, and dried under vacuum. The final product should be characterized by NMR,
IR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

Analytical Characterization
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While specific spectral data is not publicly available, a commercial supplier, Synblock, indicates
the availability of NMR, HPLC, and LC-MS data for their product.[4] Researchers should obtain
a certificate of analysis from their supplier for detailed characterization data.

Potential Mechanism of Action and Biological
Relevance

The structural similarity of (S)-2-aminobut-3-yn-1-ol to the amino acid ornithine suggests that it
may act as an inhibitor of ornithine decarboxylase (ODC).[7][8] ODC is a critical, rate-limiting
enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.
[9] Elevated levels of polyamines are associated with various cancers, making ODC a key
target for anticancer drug development.[9]

Ornithine Decarboxylase Inhibition

Propargylamine-containing compounds are known to act as irreversible enzyme inhibitors.[3]
The terminal alkyne can be acted upon by the enzyme, leading to the formation of a highly
reactive intermediate that covalently binds to the enzyme's active site, leading to its
inactivation.

ODC Active Site

Ornithine Decarboxylase (ODC) | Pyridoxal Phosphate (PLP) cofactor Target enzyme Inhibition Mechanism

I Reactive intermediate formation
Binding to Active Site
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Caption: Postulated mechanism of ODC inhibition.

Broader Biological Activities of Propargylamines
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Beyond ODC, propargylamines are known to inhibit other enzymes, most notably monoamine
oxidases (MAOSs), which are involved in the metabolism of neurotransmitters.[10][11] This
suggests that (S)-2-aminobut-3-yn-1-ol hydrochloride could be screened against a panel of
enzymes to determine its inhibitory profile.

Applications in Research and Drug Development

Given its structure and potential biological activity, (S)-2-aminobut-3-yn-1-ol hydrochloride
can be a valuable tool for researchers in several areas:

e Enzyme Inhibition Studies: As a potential ODC inhibitor, it can be used in in vitro and in cell-
based assays to study the role of polyamine biosynthesis in various disease models,
particularly in oncology.[9][12]

o Medicinal Chemistry: The primary alcohol and the terminal alkyne provide functional handles
for further chemical modification, making it a useful scaffold for the development of more
potent and selective inhibitors or other biologically active molecules.[1]

o Chemical Biology: The alkyne group can be used in "click chemistry" reactions (e.g., copper-
catalyzed azide-alkyne cycloaddition) to attach fluorescent probes or affinity tags, enabling
the study of its cellular targets and distribution.

Safety and Handling

As with all amine and alkyne-containing compounds, (S)-2-aminobut-3-yn-1-ol hydrochloride
should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14]
[15][16]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

» Toxicity: Alkylamines can be toxic if inhaled, ingested, or absorbed through the skin.[13] They
can also be corrosive and cause burns to the skin and eyes.[13]

« Flammability: While not highly flammable, propargylamines can be combustible. Store away
from heat and open flames.
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o Storage: Keep in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and
emergency procedures.

Conclusion

(S)-2-aminobut-3-yn-1-ol hydrochloride is a chiral propargylamine with significant, albeit
largely unexplored, potential in chemical biology and drug discovery. Its structural analogy to
ornithine strongly suggests its potential as an inhibitor of ornithine decarboxylase, a key target
in cancer therapy. While direct research on this specific molecule is currently sparse, the
established chemistry and biology of propargylamines and ODC inhibitors provide a solid
foundation for future investigations. This guide serves as a starting point for researchers
looking to explore the synthetic utility and biological activity of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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